N-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
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Description
N-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H17FN8O and its molecular weight is 356.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15093536 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a triazole-pyrimidine hybrid structure have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The compound interacts with its targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . This results in anti-inflammatory effects and neuroprotection. The compound also exhibits promising activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound appears to act through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects.
Pharmacokinetics
Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability.
Result of Action
The compound’s action results in significant neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to the inhibition of ER stress and apoptosis, contributing to its neuroprotective effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been shown to inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that N-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide may also interact with enzymes and proteins involved in cell cycle regulation.
Cellular Effects
Similar compounds have demonstrated antiproliferative activity against several cancer cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8O/c1-23-14-13(21-22-23)15(19-10-18-14)24-6-8-25(9-7-24)16(26)20-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPUZCHBZLRUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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